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Compound Focus: Deuruxolitinib

CAS No.: 1513883-39-0

Cat. No.: S3469398

Chemical Structure and Properties

Deuruxolitinib is a synthetic organic compound derived from the strategic deuterium substitution of

hydrogen atoms in the ruxolitinib molecule [1].

e Core Structure and Deuterium Modification: The key structural feature of deuruxolitinib is the
replacement of eight hydrogen atoms with deuterium at four methyl groups, forming a deuterated
cyclopentane ring [1] [2]. This modification is intended to alter the drug's metabolism without
significantly changing its chemical structure or pharmacological activity.

* Key Physicochemical Properties: The table below summarizes the critical properties of
deuruxolitinib.

Property Value |/ Description

Systematic Name Deuruxolitinib

Synonyms CTP-543; D8-ruxolitinib; Leqgselvi [1]

CAS Registry No. 1513883-39-0 [1] [2] [3]

Molecular Formula C17H10DS8NG [2] [3]

Molecular Weight 306.16 g/mol (GtoPdb); 314.41 g/mol (vendor data) [1] [2]
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Property Value |/ Description

SMILES N#CCC@H([2H])C(C(C1([2HD[2HD([2HD[2H])([2H])
[2H])n1ncc(cl)clinenc2clcec[nH]2 [1]

XLogP 2.7 [1]
Hydrogen Bond 1/411]
Donors/Acceptors

Topological Polar Surface 83.18 [1]
Area

Lipinski's Rules Broken 0[1]

Note: Discrepancies in molecular weight, such as between [1] (306.16 g/mol) and [2] (314.41 g/mol), are
common in different data sources due to variations in calculation methods or the inclusion/exclusion of salt
forms. The data from the IUPHAR/BPS Guide to Pharmacology (GtoPdb) is generally considered a primary

reference [1].

Mechanism of Action and Signaling Pathway

Deuruxolitinib exerts its therapeutic effect by modulating the JAK-STAT signaling pathway, which is

central to the pathophysiology of alopecia areata [4].

The diagram below illustrates the proposed mechanism of action for deuruxolitinib in alopecia areata:
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Deuruxolitinib inhibits JAK1/2, blocking cytokine signaling and immune-mediated hair follicle attack.
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The pathogenesis of alopecia areata involves increased levels of interferon-gamma (IFN-y) and common
gamma chain (yc) cytokines (e.g., [L-2, IL-7, IL-15). These cytokines bind to their respective receptors and
activate JAK1, JAK2, and JAK3 [4]. This activation leads to the phosphorylation of STAT proteins, which
translocate to the nucleus and promote the expression of pro-inflammatory genes. This results in a cycle that
increases IFN-y and IL-15 production and activates cytotoxic CD8+NKG2D+ T cells, which target and
attack hair follicles [4]. By selectively inhibiting JAK1 and JAK2, deuruxolitinib interrupts this signaling

cascade, reducing the immune-mediated attack on hair follicles and allowing for hair regrowth [4] [5].

Clinical Efficacy and Experimental Data

Clinical trials have demonstrated the efficacy of deuruxolitinib in treating moderate-to-severe alopecia

areata, with the Severity of Alopecia Tool (SALT) score as the primary endpoint [4] [5].

Detailed Methodology: Phase 2 Clinical Trial Design

A key phase 2, randomized, double-blind, placebo-controlled, sequential-design trial assessed

deuruxolitinib's safety and efficacy [5].

e Patient Population: The study enrolled adult patients (18-65 years) with chronic, moderate-to-severe
alopecia areata. Participants had =50% scalp hair loss, measured by SALT, with an active episode
lasting =6 months but not exceeding 10 years. Patients were excluded if they had used systemic
immunosuppressives within 3 months or biologics within 6 months of screening [4] [5].

¢ Intervention and Dosing: Patients were randomized to receive either a placebo or deuruxolitinib at
doses of 4 mg, 8 mg, or 12 mg, administered orally twice daily for 24 weeks [5].

e Primary Efficacy Endpoint: The primary outcome was the percentage of patients achieving a 250%
relative reduction from baseline in SALT score (SALT50) at week 24 [5].

o Data Analysis: Statistical analysis was performed to compare each active dose group against the
placebo group. Effect sizes were presented as mean differences or risk ratios with 95% confidence
intervals. A p-value of less than 0.05 was considered statistically significant [4].

Efficacy and Safety Results

A meta-analysis of randomized controlled trials, including the phase 2 trial, confirms deuruxolitinib's

significant efficacy and outlines its safety profile [4].
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Table 1: Summary of Clinical Efficacy at 24 Weeks

. 4 mg 8 mg 12 mg
Metric Placebo Notes
BID BID BID
% Achieving 9% 21% 47% 58% Statistically significant vs. placebo for

SALT50

Mean SALT Score
Change

% Achieving
SALT75

% Achieving

8 mg & 12 mg (P < 0.001) [5]

MD = -47.26, 95% CI (-53.47, -41.05),
p < 0.00001 from baseline [4]

RR = 93.66, 95% Cl (23.42, 374.65),
p < 0.00001 [4]

RR = 65.26, 95% CI (16.28, 261.58),

SALT90 p < 0.00001 [4]

Patient - - - - MD =-1.52, 95% CI (-1.76, -1.27), p <
Satisfaction 0.00001 [4]

(SPRO)

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) at 28 Weeks

Relative Risk (RR) vs.

Adverse Event 95% CI Notes
Placebo
Increased Creatinine 2.79 (1.5,4.99), p=  Most significant risk [4]
Phosphokinase 0.0006
Headache 1.49 (0.98, 6.54), p=  Not statistically
0.06 significant [4]
Acne 1.80 (0.84, 3.88), p= Significant in 12 mg
0.13 dose only [4]

Abbreviations: BID (Twice Daily), MD (Mean Difference), RR (Risk Ratio), CI (Confidence Interval), SPRO
(Hair Satisfaction Participant Reported Outcome).
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Summary for Researchers

Deuruxolitinib represents a rational drug design approach where deuterium substitution is used to fine-tune
the pharmacokinetics of an established JAK inhibitor, ruxolitinib, for a new therapeutic application. The
robust clinical trial data demonstrates that 8 mg and 12 mg twice daily are the effective dosing regimens,
leading to significant hair regrowth. The safety profile is consistent with the known class effects of JAK
inhibitors, with elevated CPK levels being the most prominently observed adverse event, necessitating

periodic monitoring [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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